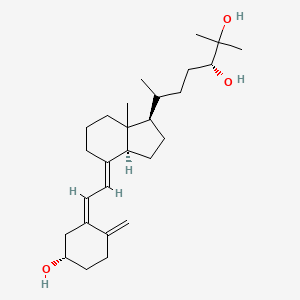

3-epi-24R 25-Dihydroxy Vitamin D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-epi-24R 25-Dihydroxy Vitamin D3 is a metabolite of Vitamin D3, which plays a crucial role in calcium and phosphorus homeostasis in the body. This compound is an epimer of 24R,25-dihydroxyvitamin D3, differing in the configuration at the C3 position. It is involved in various biological processes, including bone integrity and fracture healing .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-24R 25-Dihydroxy Vitamin D3 involves multiple steps, typically starting from Vitamin D3. The process includes hydroxylation at specific positions to introduce the necessary functional groups. The reactions are often carried out under an argon atmosphere to prevent oxidation, and the products are purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as triple quadrupole tandem mass spectrometry for precise measurement and quality control .

Analyse Des Réactions Chimiques

Electrophilic Halogen Addition

CTFE undergoes stereospecific halogen addition under irradiation. For example:

-

Chlorination : Reacts with Cl₂ to form 1,2-dichloro-1,2,2-trifluoroethane.

-

Bromination : Forms 1,2-dibromo-1,2,2-trifluoroethane in high yields (70–90%) .

Stereochemical Outcomes (Table 1):

| Starting Isomer | Product Configuration | Yield (%) |

|---|---|---|

| cis-CTFE | erythro-dihalide | 85–92 |

| trans-CTFE | threo-dihalide | 78–88 |

Anti-addition dominates due to steric hindrance from fluorine substituents .

Hypohalite Addition

Hypohalites (e.g., CF₃OF, CF₃CO₂Cl) add to CTFE’s double bond with high regioselectivity:

Reaction Scope (Table 2):

| Hypohalite | Product | Yield (%) | Temperature (°C) |

|---|---|---|---|

| CF₃OF | CF₃-O-CF₂-CClF₂ | 95 | −20 |

| CF₃CO₂Cl | CF₃CO₂-CF₂-CClF₂ | 88 | 25 |

| CF₃SO₂Cl | CF₃SO₂-CF₂-CClF₂ | 92 | 0 |

Reactions proceed via syn-addition unless steric bulk forces anti-selectivity .

Radical Polymerization

CTFE readily copolymerizes with ethylene or tetrafluoroethylene (TFE) to form high-performance fluoropolymers:

Copolymer Properties :

| Comonomer | Glass Transition (°C) | Thermal Stability (°C) | Applications |

|---|---|---|---|

| Ethylene | −45 | 200–250 | Chemical-resistant films |

| TFE | 75 | >300 | Wire insulation, seals |

Copolymers retain CTFE’s halogen content, enhancing flame retardancy .

Metalation and Electrophilic Trapping

CTFE reacts with organolithium reagents to form vinyllithium intermediates:

Example Reaction :

CTFE+n-BuLi→Li-CF2-CClFCO2HOOC-CF2-CClF

Nucleophilic Substitution

Fluorine atoms in CTFE participate in SN2 reactions under basic conditions:

Reaction with Thiols :

CTFE+RSHNa2S2O4RS-CF2-CClF

Applications De Recherche Scientifique

3-epi-24R 25-Dihydroxy Vitamin D3 has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 3-epi-24R 25-Dihydroxy Vitamin D3 involves its binding to the Vitamin D receptor (VDR), a ligand-dependent transcription regulator. This binding leads to the activation of various genes involved in calcium and phosphorus homeostasis. The compound exhibits tissue-specific actions and has a lower calcemic effect compared to other Vitamin D metabolites .

Comparaison Avec Des Composés Similaires

- 1α,25-dihydroxyvitamin D3

- 24R,25-dihydroxyvitamin D3

- 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71)

Comparison: 3-epi-24R 25-Dihydroxy Vitamin D3 is unique due to its specific configuration at the C3 position, which affects its biological activity and stability. Unlike 1α,25-dihydroxyvitamin D3, which has a high calcemic effect, this compound exhibits a lower calcemic effect, making it a potential candidate for therapeutic applications with reduced risk of hypercalcemia .

Propriétés

Formule moléculaire |

C27H44O3 |

|---|---|

Poids moléculaire |

416.6 g/mol |

Nom IUPAC |

(3R)-6-[(1R,3aS,4E)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19?,22-,23+,24-,25+,27?/m0/s1 |

Clé InChI |

FCKJYANJHNLEEP-GSYJDPDKSA-N |

SMILES isomérique |

CC(CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2C1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

SMILES canonique |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.